5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
Description
5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a bromine atom at position 5 of the aromatic ring and a tetrahydro-2H-pyran-4-yl group at position 1.
Properties
IUPAC Name |
5-bromo-1-(oxan-4-yl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-9-1-2-12-11(7-9)14-8-15(12)10-3-5-16-6-4-10/h1-2,7-8,10H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBGEVMQIHWIEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=NC3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole typically involves the bromination of a benzoimidazole derivative followed by the introduction of a tetrahydropyran group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of benzoimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzoimidazole derivatives.
Substitution: Formation of substituted benzoimidazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
- Building Block : This compound serves as a versatile building block in organic synthesis. Its bromine atom can undergo substitution reactions, allowing for the introduction of various functional groups, which is essential for creating more complex molecules.
Biology
- Antimicrobial Activity : Preliminary studies have indicated that 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole exhibits antimicrobial properties. Research suggests it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in antibiotic development.
- Anticancer Properties : The compound has also been explored for its potential anticancer effects. Studies have shown that it may induce apoptosis in cancer cells through specific molecular pathways, although detailed mechanisms are still under investigation.
Medicine
- Therapeutic Agent : Given its unique structural features, this compound is being evaluated as a potential therapeutic agent for various diseases. Its interaction with biological targets suggests it could play a role in drug design aimed at treating conditions such as cancer and infections.
Industry
- Material Development : In industrial applications, this compound is utilized in the formulation of new materials and chemical processes. Its properties make it suitable for developing advanced materials with specific functionalities.
Case Study 1: Antimicrobial Research
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The research highlighted the compound's potential as a lead structure for developing new antibiotics .
Case Study 2: Anticancer Activity
In vitro studies showed that this compound could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. The findings suggest that further exploration into its mechanism could yield new insights into cancer therapeutics .
Mechanism of Action
The mechanism of action of 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydropyran ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
- 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole (CAS: 1245649-58-4): This positional isomer has bromine at position 6 instead of 5. Molecular formula: C₁₂H₁₃BrN₂O (MW: 281.15). Safety Hazard statements include H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) .
5-Bromo-1-methyl-1H-benzo[d]imidazole (CAS: 53484-15-4):
Substituted Benzimidazoles with Antimicrobial Activity
- 5-Bromo-2-(5-bromo-1H-indol-3-yl)-1H-benzo[d]imidazole derivatives (): Example: Compound 3aq (melting point: 153–155°C) exhibits a brominated indole substituent. Antimicrobial activity: Brominated benzimidazoles in showed MICs comparable to ciprofloxacin against MRSA, suggesting the bromine position and substituent type critically influence potency .
Pharmacologically Active Derivatives
- 2-(Thiophen-2-yl)-1H-benzo[d]imidazole derivatives ():
- Example: 4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole.
- Key difference : Thiophene substituents confer distinct electronic properties and are associated with anticancer and antifungal activities. The pyranyl group in the target compound may offer improved CNS penetration due to increased hydrophilicity .
Physical Properties
Biological Activity
5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the bromination of a benzoimidazole derivative followed by the introduction of a tetrahydropyran group. Common reagents include N-bromosuccinimide (NBS) and dichloromethane (DCM) under controlled temperatures. The compound exhibits a molecular formula of C12H13BrN2O and a molecular weight of 281.15 g/mol .
Antimicrobial Properties
Recent studies have indicated that benzoimidazole derivatives, including this compound, exhibit notable antimicrobial activity. For instance, compounds with similar structures have shown significant efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds have been reported to be as low as 1 µg/mL, suggesting strong antimicrobial potential.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of benzo[d]imidazole can inhibit the growth of melanoma cell lines, with some exhibiting IC50 values comparable to established chemotherapeutic agents like Sorafenib . The mechanism involves interference with cell cycle progression and induction of apoptosis in cancer cells.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The bromine atom and the tetrahydropyran moiety enhance its binding affinity to various enzymes and receptors involved in critical cellular pathways. This interaction may lead to inhibition or activation of these targets, resulting in diverse biological effects .
Case Studies
Case Study 1: Anticancer Efficacy
A study published in MDPI highlighted the effectiveness of benzimidazole derivatives against melanoma cell lines. The compound demonstrated a significant reduction in cell viability at concentrations leading to IC50 values around 2 µM, indicating its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
Research published in PMC examined the antimicrobial efficacy of similar compounds against Candida albicans and Mycobacterium smegmatis. The findings suggested that modifications in the chemical structure could enhance antimicrobial properties, with some derivatives exhibiting MIC values below 5 µg/mL .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50/MIC |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | IC50 ~ 2 µM |
| OTX-015 | - | Pan-BET inhibitor | GI50 = 161.8 nM |
| Sorafenib | - | Anticancer agent | IC50 = 0.814 µM |
Q & A
Basic Research Questions
Q. How can the synthetic route for 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole be optimized to improve yield and purity?
- Methodological Answer : Optimizing the condensation of substituted benzimidazole precursors with tetrahydro-2H-pyran-4-yl groups under reflux conditions (e.g., using toluene or chloroform as solvents) can enhance yields. Catalysts like SiO₂ nanoparticles have been shown to improve reaction efficiency in benzimidazole synthesis by reducing side reactions . Purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) and recrystallization from ethanol can improve purity, as demonstrated in analogous brominated benzimidazole syntheses (e.g., 73% yield for 4-bromo-5-chloro-2-phenyl-1H-benzo[d]imidazole) .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- FTIR : Confirms functional groups (e.g., C=N stretching at ~1611 cm⁻¹ for the imidazole ring and C-Br at ~590 cm⁻¹) .
- ¹H/¹³C NMR : Identifies substituent environments (e.g., aromatic protons at δ 7.36–8.35 ppm and pyranyl protons at δ 3.0–4.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 222.12 for brominated derivatives) .
- X-ray Diffraction : Resolves crystallographic disorder and confirms solid-state conformation, as seen in structurally related brominated benzimidazoles .
Q. What initial in vitro assays are recommended to assess the biological activity of this benzimidazole derivative?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., S. typhi) strains to evaluate MIC values. Substituents like bromine and tetrahydro-2H-pyran-4-yl groups have shown enhanced activity in similar compounds .
- Cytotoxicity Assays : Employ MTT or resazurin-based assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
- Enzyme Inhibition : Test against targets like MtbFtsZ (for anti-tubercular activity) using fluorescence-based polymerization assays, as demonstrated in SAR studies of trisubstituted benzimidazoles .
Advanced Research Questions
Q. How do molecular docking studies inform the design of derivatives targeting specific enzymes?
- Methodological Answer : Docking into active sites (e.g., EGFR or MtbFtsZ) using software like AutoDock Vina can predict binding affinities. For example, bromine at position 5 and the tetrahydro-2H-pyran-4-yl group may enhance hydrophobic interactions with residues like Leu694 in EGFR. ADMET predictions (e.g., SwissADME) can prioritize derivatives with optimal logP (2–4) and low hepatotoxicity, as validated in studies on 2-phenyl-1H-benzo[d]imidazole derivatives .
Q. What strategies resolve contradictions in bioactivity data across substituent patterns?
- Methodological Answer :
- Meta-Analysis : Compare substituent effects (e.g., bromine vs. chlorine) on MIC values and cytotoxicity across studies. For example, 5-bromo derivatives exhibit stronger antibacterial activity than chloro analogues due to increased electrophilicity .
- Conformational Analysis : Use X-ray data to correlate solid-state conformations (e.g., dihedral angles between benzimidazole and pyranyl groups) with bioactivity. Molecules with planar arrangements often show improved receptor binding .
Q. How do computational models predict pharmacokinetic properties, and how are they validated?
- Methodological Answer :
- ADMET Prediction : Tools like pkCSM estimate oral bioavailability (%Human Oral Absorption >60%) and blood-brain barrier penetration (e.g., logBB <0.3 for CNS safety).
- Experimental Validation : Compare predicted half-lives (e.g., 4–6 hours) with in vivo pharmacokinetic studies in rodents. For instance, brominated benzimidazoles with logD ~2.5 show balanced solubility and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
